PSI (trifluoroacetate salt)
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Overview
Description
PSI (trifluoroacetate salt) is a synthetic peptide proteasome inhibitor. It is known for its ability to inhibit the acidic and neutral chymotrypsin-like activities of the 20S proteasome. This compound is widely used in scientific research due to its cytotoxic properties against various human leukemia cells .
Preparation Methods
The preparation of PSI (trifluoroacetate salt) involves synthetic routes that typically include the use of trifluoroacetic acid. Trifluoroacetic acid is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins. It is also used during reversed-phase HPLC purification of peptides . The industrial production methods for PSI (trifluoroacetate salt) are not extensively documented, but they generally involve the use of high-purity reagents and controlled reaction conditions to ensure the desired purity and efficacy of the final product.
Chemical Reactions Analysis
PSI (trifluoroacetate salt) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PSI (trifluoroacetate salt) has a wide range of scientific research applications, including:
Chemistry: Used as a proteasome inhibitor in various chemical studies.
Biology: Employed in biological research to study the effects of proteasome inhibition on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating leukemia and other cancers.
Industry: Utilized in the purification of peptides and proteins during the manufacturing process.
Mechanism of Action
The mechanism of action of PSI (trifluoroacetate salt) involves the inhibition of the 20S proteasome’s chymotrypsin-like activities. This inhibition leads to the accumulation of ubiquitin-protein conjugates within cells, ultimately inducing apoptosis in certain cell types. The molecular targets of PSI (trifluoroacetate salt) include the proteasome subunits responsible for protein degradation .
Comparison with Similar Compounds
PSI (trifluoroacetate salt) can be compared with other similar compounds, such as:
Trifluoroacetic acid: An organofluorine compound with similar chemical properties but different applications.
Heptafluorobutyric acid: Another perfluorinated acid with distinct uses in analytical chemistry.
Perfluorooctanoic acid: Known for its use in industrial applications but with different biological effects.
PSI (trifluoroacetate salt) is unique due to its specific inhibitory effects on the proteasome and its cytotoxic properties against leukemia cells, making it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C34H51F3N4O10 |
---|---|
Molecular Weight |
732.8 g/mol |
IUPAC Name |
tert-butyl (4S)-5-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H50N4O8.C2HF3O2/c1-9-21(4)27(36-31(42)43-19-23-13-11-10-12-14-23)30(41)35-25(15-16-26(38)44-32(6,7)8)29(40)33-22(5)28(39)34-24(18-37)17-20(2)3;3-2(4,5)1(6)7/h10-14,18,20-22,24-25,27H,9,15-17,19H2,1-8H3,(H,33,40)(H,34,39)(H,35,41)(H,36,42);(H,6,7)/t21-,22-,24-,25-,27-;/m0./s1 |
InChI Key |
DCCRGIXOEPOQJI-BGGSUVIVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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